(4-methanesulfonyl-3-methoxyphenyl)methanol
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Overview
Description
(4-Methanesulfonyl-3-methoxyphenyl)methanol is a chemical compound with the molecular formula C9H12O4S and a molecular weight of 216.3 g/mol. This compound has recently gained attention among scientists due to its potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonyl-3-methoxyphenyl)methanol typically involves the reaction of 4-methanesulfonyl-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Methanesulfonyl-3-methoxybenzaldehyde or 4-methanesulfonyl-3-methoxybenzoic acid.
Reduction: 4-Methanesulfonyl-3-methoxyphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methanesulfonyl-3-methoxyphenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methanesulfonyl-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid: Shares the methanesulfonyl and methoxy groups but differs in the presence of a boronic acid group.
4-Fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a fluorine atom instead of the methanesulfonyl group.
3-Methoxypyridine-4-boronic acid: Contains a methoxy group and a boronic acid group but has a pyridine ring instead of a benzene ring.
Uniqueness
(4-Methanesulfonyl-3-methoxyphenyl)methanol is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
694481-07-7 |
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Molecular Formula |
C9H12O4S |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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